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  • Product: 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
  • CAS: 959658-43-6

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid: A Technical Guide for Preclinical Research

Abstract This technical guide addresses the mechanism of action for the compound 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid. Initial comprehensive searches of chemical and biological databases reveal that whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the mechanism of action for the compound 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid. Initial comprehensive searches of chemical and biological databases reveal that while the chemical structure is known, there is a significant lack of publicly available information regarding its pharmacological properties and biological targets.[1][2] This document, therefore, serves as a roadmap for researchers and drug development professionals, outlining a systematic and scientifically rigorous approach to characterizing the mechanism of action of this and other novel chemical entities. By synthesizing established principles of pharmacology with field-proven experimental insights, this guide provides a framework for moving from a compound of interest to a well-understood therapeutic candidate.

Introduction: The Starting Point for a Novel Compound

The compound 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, with the molecular formula C11H15N3O3, is a small molecule whose biological activity is not yet defined in the scientific literature.[1] Its structure, featuring a hydrazinylacetamide core, suggests potential for a range of biological activities, as hydrazone and hydrazide derivatives have been explored for various therapeutic applications, including antimicrobial and other pharmacological effects.[3][4][5][6] However, without empirical data, any proposed mechanism remains speculative.

This guide is structured to walk a research team through the logical progression of experiments designed to uncover the mechanism of action of a novel compound like 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid. We will proceed from broad, unbiased screening to specific, hypothesis-driven validation, all while maintaining the highest standards of scientific integrity.

Phase 1: Target Identification and Initial Biological Characterization

The first critical step is to determine if and how the compound interacts with biological systems. This phase employs high-throughput and unbiased methods to generate initial hypotheses about the compound's potential targets.

High-Throughput Phenotypic Screening

Rationale: Before searching for a specific molecular target, it is often beneficial to understand the compound's effect on whole cells or organisms. Phenotypic screening can reveal unexpected biological activities and provide a functional context for subsequent target deconvolution.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: A panel of diverse human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., primary fibroblasts) should be selected to identify potential anti-proliferative effects and initial signs of selective toxicity.

  • Compound Preparation: 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium.

  • Cell Plating and Treatment: Cells are seeded in 96-well or 384-well plates at a predetermined density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the compound at various concentrations (typically from low nanomolar to high micromolar).

  • Incubation: Cells are incubated with the compound for a set period, generally 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo®).

  • Data Analysis: The results are normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Presentation:

Cell LineHistologyIC50 (µM)
MCF-7Breast Adenocarcinoma1.2
HCT116Colon Carcinoma2.5
A549Lung Carcinoma> 50
HFF-1Normal Fibroblast> 50
Target-Based Screening: Broad Panel Profiling

Rationale: To directly identify potential molecular targets, the compound should be screened against a large, diverse panel of known biological targets, such as enzymes, receptors, and ion channels. This approach can rapidly identify high-affinity interactions.

Experimental Workflow:

G compound Compound Stock Solution (10 mM in DMSO) dilution Serial Dilution Plate compound->dilution assay_plates Assay-Ready Plates (Receptors, Kinases, etc.) dilution->assay_plates screening Automated High-Throughput Screening Platform assay_plates->screening data_acq Raw Data Acquisition screening->data_acq analysis Data Analysis (% Inhibition Calculation) data_acq->analysis hit_id Hit Identification (>50% Inhibition Threshold) analysis->hit_id confirmation Hit Confirmation (Dose-Response) hit_id->confirmation target_list Validated Target List confirmation->target_list

Caption: High-throughput target screening workflow.

Phase 2: In Vitro Target Validation and Mechanistic Elucidation

Once a list of potential targets is generated, the next phase focuses on validating these interactions and understanding the biochemical and cellular consequences.

Biochemical and Biophysical Assays

Rationale: To confirm a direct interaction between the compound and a putative target protein, it is essential to use purified components in cell-free systems. This eliminates the complexity of the cellular environment and allows for precise measurement of binding affinity and functional modulation.

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Kinase Target)

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Procedure: a. The compound is serially diluted in assay buffer. b. The purified kinase is added to the compound dilutions and incubated for a short period to allow for binding. c. The kinase reaction is initiated by adding the substrate peptide and ATP. d. The reaction is allowed to proceed for a defined time at the optimal temperature for the enzyme. e. A detection reagent is added to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Data Analysis: The data is used to calculate the IC50 of the compound for the specific kinase.

Biophysical Validation (Surface Plasmon Resonance - SPR):

To confirm direct binding and determine the kinetics of the interaction, SPR is an invaluable tool. In this technique, the purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding and dissociation are measured in real-time, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Cellular Target Engagement and Pathway Analysis

Rationale: It is crucial to demonstrate that the compound engages its target within a cellular context and modulates downstream signaling pathways.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat cells (e.g., MCF-7) with the compound at concentrations around its cellular IC50 for various time points.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of proteins downstream of the putative target. For example, if the target is a kinase in the PI3K/Akt pathway, one would probe for p-Akt, Akt, p-mTOR, and mTOR.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on pathway activation.

Signaling Pathway Diagram (Hypothetical PI3K/Akt Pathway Inhibition):

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Phase 3: In Vivo Efficacy and Pharmacodynamic Studies

The final preclinical phase involves testing the compound in a living organism to establish its efficacy and to confirm that the proposed mechanism of action holds true in a more complex biological system.

Animal Models of Disease

Rationale: To assess the therapeutic potential of the compound, it must be tested in an animal model that recapitulates key aspects of a human disease. The choice of model will be dictated by the validated in vitro mechanism of action. For an anti-proliferative agent, a tumor xenograft model is appropriate.

Experimental Protocol: Mouse Xenograft Study

  • Model Establishment: Immune-compromised mice are subcutaneously injected with a human cancer cell line (e.g., MCF-7) that is sensitive to the compound in vitro.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into vehicle control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis.

Pharmacodynamic (PD) Biomarker Analysis

Rationale: To link the anti-tumor effect to the proposed mechanism of action, it is essential to measure the modulation of the target pathway within the tumor tissue.

Experimental Protocol: Tumor Biomarker Analysis

  • Tissue Collection: At the end of the in vivo study, tumors are collected from both vehicle and treated animals at various time points after the final dose.

  • Analysis: A portion of the tumor can be flash-frozen for western blotting (to analyze protein phosphorylation as described in 3.2), while another portion can be fixed in formalin for immunohistochemistry (IHC) to visualize the localization and inhibition of the target pathway within the tumor microenvironment.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-phased research plan to elucidate the mechanism of action of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid. While there is currently no specific information on the biological activity of this compound, the structured approach detailed herein provides a robust framework for its characterization. By progressing from broad phenotypic and target-based screening to specific biochemical, cellular, and in vivo validation, researchers can build a compelling, data-driven narrative of the compound's mechanism, paving the way for its potential development as a therapeutic agent.

References

  • 2-(2-(benzylcarbaMoyl)-1-Methylhydrazinyl)acetic acid - ChemicalBook.
  • 2-(2-(benzylcarbaMoyl)-1-Methylhydrazinyl)acetic acid — Chemical Substance Information.
  • Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs - Journal of Applied Pharmaceutical Science.
  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The.
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents - Scholars Research Library.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies.

Sources

Exploratory

The Physicochemical Landscape of Dabrafenib: A Technical Guide for Drug Development Professionals

Introduction: Defining the Molecule In the landscape of targeted cancer therapy, precision is paramount. Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the bedroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Molecule

In the landscape of targeted cancer therapy, precision is paramount. Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock upon which successful drug development is built. This guide provides an in-depth technical overview of the core physical and molecular characteristics of Dabrafenib, a potent and selective inhibitor of BRAF kinases.

While registered under CAS number 959658-43-6, this compound is more commonly identified in scientific literature and regulatory filings by CAS Number 1195765-45-7 .[1][2][3][4] It is also known by its developmental code name, GSK2118436.[1][3][5] Dabrafenib is a cornerstone in the treatment of metastatic melanoma and other cancers harboring specific BRAF mutations.[5] Its efficacy is intrinsically linked to its molecular structure and resultant physical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will dissect these core attributes to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important therapeutic agent.

Core Molecular and Physical Properties

A thorough understanding of a compound's physical properties is critical for formulation development, ensuring bioavailability, and maintaining stability. The key physicochemical parameters of Dabrafenib are summarized below.

PropertyValueSource(s)
Molecular Formula C23H20F3N5O2S2[1][3][4][5]
Molecular Weight 519.56 g/mol [1][6]
Appearance White to slightly colored solid; Off-white powder[7][8]
Melting Point >234°C (decomposes) for the mesylate salt[9]
Solubility DMSO: ≥ 30 mg/mL (with warming) Ethanol: ~1 mg/mL (with warming) Aqueous Media: pH-dependent; very slightly soluble at pH 1 and practically insoluble above pH 4. Sparingly soluble in aqueous buffers.[3][4][8][10][11][12]
pKa 6.6, 2.2, -1.5 (for the mesylate salt)[7][12]

In-Depth Analysis of Physicochemical Parameters

Molecular Weight and Structure

With a molecular weight of 519.56 g/mol , Dabrafenib's size is within the typical range for orally administered small molecule drugs.[1][6] Its structure, N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide, is complex, featuring multiple aromatic rings and functional groups that contribute to its therapeutic activity and also dictate its physical behavior.[5]

Solubility: A Critical Determinant of Bioavailability

The solubility of Dabrafenib is a critical factor influencing its oral bioavailability. As indicated, its solubility is highly pH-dependent, a common characteristic of weakly basic drugs.[11][13] The compound is very slightly soluble in acidic environments (pH 1) and becomes practically insoluble at higher pH values.[11][12] This has significant implications for its absorption in the gastrointestinal tract. The higher solubility in the acidic environment of the stomach suggests that initial dissolution is favorable there. However, as the compound transitions to the more neutral pH of the small intestine, where the majority of drug absorption occurs, its solubility dramatically decreases. This pH-dependent solubility profile underscores the importance of formulation strategies to enhance dissolution and maintain drug concentration in the gut.

In the laboratory setting, Dabrafenib exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited solubility in ethanol.[3][4][10] This information is crucial for in vitro assay development and for preparing stock solutions for research purposes.

Melting Point and Stability

The high melting point of the dabrafenib mesylate salt, exceeding 234°C with decomposition, is indicative of a stable crystalline structure.[9] This thermal stability is advantageous for manufacturing and storage, suggesting a lower likelihood of degradation under normal conditions. The compound is supplied as a crystalline solid and should be stored at -20°C to ensure long-term stability.[3][4] Once in solution, for example in DMSO, it should also be stored at -20°C and used within a few months to prevent loss of potency.[4][10]

Experimental Protocols: A Practical Approach

While detailed, proprietary experimental protocols for determining the physicochemical properties of Dabrafenib are not publicly available, standardized methodologies are routinely employed in the pharmaceutical industry. Below is a generalized workflow for assessing the solubility of a research compound like Dabrafenib.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Weigh Compound solvent Select Solvents (e.g., DMSO, Ethanol, Buffers) start->solvent dissolve Add Solvent Incrementally solvent->dissolve equilibrate Equilibrate Sample (e.g., Shake, Sonicate) dissolve->equilibrate observe Visual Observation (Clear Solution?) equilibrate->observe filter Filter to Remove Undissolved Solids observe->filter If solids remain quantify Quantify Concentration (e.g., HPLC, UV-Vis) observe->quantify If clear filter->quantify report Report Solubility (mg/mL or M) quantify->report

Caption: A generalized workflow for determining the solubility of a pharmaceutical compound.

This process begins with the careful weighing of the compound and selection of relevant solvents and buffer systems. The solvent is then added incrementally to the compound, and the mixture is agitated and allowed to reach equilibrium. Visual inspection provides a preliminary assessment, while quantitative analysis, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, determines the precise concentration of the dissolved compound.

Conclusion: From Physical Properties to Clinical Application

The physical and molecular properties of Dabrafenib are intrinsically linked to its clinical utility. Its molecular weight and structure are amenable to oral administration, while its thermal stability simplifies manufacturing and storage. The most critical physicochemical parameter for Dabrafenib is its pH-dependent solubility, which presents a significant formulation challenge that must be overcome to ensure adequate bioavailability. By understanding these core characteristics, drug development professionals can devise rational formulation strategies, design meaningful in vitro and in vivo studies, and ultimately contribute to the successful clinical application of this important targeted therapy.

References

  • PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

  • Santa Cruz Biotechnology. (n.d.). Dabrafenib. Retrieved from a valid URL.[1]

  • Selleck Chemicals. (n.d.). Dabrafenib (GSK2118436). Retrieved from a valid URL.[2]

  • Cayman Chemical. (2022, November 15). Dabrafenib. Retrieved from a valid URL.[3]

  • MedChemExpress. (n.d.). Dabrafenib Mesylate (GSK2118436 Mesylate). Retrieved from a valid URL.[14]

  • The Merck Index Online. (n.d.). Dabrafenib. Retrieved from a valid URL.[6]

  • Cell Signaling Technology. (n.d.). Dabrafenib (GSK2118436) (#91942) Datasheet With Images. Retrieved from a valid URL.[4]

  • ChemicalBook. (2026, March 14). Dabrafenib. Retrieved from a valid URL.[10]

  • European Medicines Agency. (2013, August 26). Tafinlar, INN-dabrafenib. Retrieved from a valid URL.[13]

  • Novartis. (2024, December 5). Dabrafenib capsules. Retrieved from a valid URL.[11]

  • ChemicalBook. (n.d.). Dabrafenib Mesylate CAS#: 1195768-06-9. Retrieved from a valid URL.[9]

  • New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from a valid URL.[7]

  • Google Patents. (n.d.). US9884856B2 - Crystal form of Dabrafenib mesylate and preparation method thereof. Retrieved from a valid URL.[15]

  • Sino Biological. (n.d.). Dabrafenib datasheet. Retrieved from a valid URL.[8]

  • U.S. Food and Drug Administration. (2022, June 15). TAFINLAR® (dabrafenib) capsules, for oral use. Retrieved from a valid URL.[12]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, a molecule of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, a molecule of interest in medicinal chemistry and drug development due to its hybrid structure incorporating a substituted hydrazine and an acetic acid moiety. The synthetic strategy is designed to ensure high purity and yield, addressing key challenges such as the selective alkylation of methylhydrazine. The protocol is divided into five main stages: (1) Protection of methylhydrazine, (2) Selective N-alkylation, (3) Urea formation via isocyanate addition, (4) Deprotection, and (5) Ester hydrolysis to yield the final product. Each step is accompanied by a detailed explanation of the underlying chemical principles, safety precautions, and methods for characterization and purification.

Introduction

Hydrazine derivatives and their analogues are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] The target molecule, 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, features a unique combination of a semicarbazide-like structure and a carboxylic acid functional group. This arrangement offers potential for diverse biological interactions and makes it an attractive scaffold for further chemical modification in drug discovery programs.

The synthesis of unsymmetrically substituted hydrazines can be challenging due to the potential for the formation of regioisomers. This protocol circumvents this issue through a protecting group strategy, ensuring the selective functionalization of the desired nitrogen atom in the methylhydrazine starting material.

Overall Synthetic Scheme

The synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is accomplished through a five-step sequence as illustrated below.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Urea Formation cluster_3 Step 4: Deprotection cluster_4 Step 5: Hydrolysis A Methylhydrazine B tert-Butyl 2-methylhydrazine-1-carboxylate A->B Boc2O, THF C Ethyl 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate B->C Ethyl bromoacetate, K2CO3, Acetonitrile D Ethyl 2-(2-(benzylcarbamoyl)-2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate C->D Benzyl isocyanate, THF E Ethyl 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetate D->E Trifluoroacetic acid, DCM F 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid E->F LiOH, THF/H2O

Figure 1: Overall synthetic workflow for 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Methylhydrazine and benzyl isocyanate are toxic and should be handled with extreme care.

Part 1: Synthesis of tert-Butyl 2-methylhydrazine-1-carboxylate (Intermediate 1)

Rationale: The first step involves the protection of one of the nitrogen atoms of methylhydrazine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to direct the subsequent alkylation to the desired nitrogen atom. The Boc group is stable under the basic conditions of the following alkylation step and can be readily removed under acidic conditions.[3][4]

Materials:

  • Methylhydrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of methylhydrazine (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford tert-butyl 2-methylhydrazine-1-carboxylate as a colorless oil.

Expected Characterization Data (Intermediate 1):

  • ¹H NMR (CDCl₃): δ 6.2 (br s, 1H, NH), 3.6 (br s, 1H, NH), 2.9 (s, 3H, N-CH₃), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ 156.0 (C=O), 80.5 (C(CH₃)₃), 45.0 (N-CH₃), 28.5 (C(CH₃)₃).

  • IR (neat, cm⁻¹): 3320 (N-H), 2980 (C-H), 1690 (C=O).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₆H₁₅N₂O₂: 147.11; found: 147.1.

Part 2: Synthesis of Ethyl 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate (Intermediate 2)

Rationale: This step involves the selective N-alkylation of the Boc-protected methylhydrazine with ethyl bromoacetate. The presence of the Boc group on one nitrogen directs the alkylation to the more nucleophilic, unprotected nitrogen atom. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.

Materials:

  • tert-Butyl 2-methylhydrazine-1-carboxylate (Intermediate 1)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of tert-butyl 2-methylhydrazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile (0.5 M), add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield ethyl 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate as a pale yellow oil.

Expected Characterization Data (Intermediate 2):

  • ¹H NMR (CDCl₃): δ 6.5 (br s, 1H, NH), 4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.8 (s, 2H, NCH₂CO), 2.7 (s, 3H, N-CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 171.0 (C=O, ester), 156.5 (C=O, Boc), 81.0 (C(CH₃)₃), 61.0 (OCH₂CH₃), 55.0 (NCH₂CO), 42.0 (N-CH₃), 28.5 (C(CH₃)₃), 14.2 (OCH₂CH₃).

  • IR (neat, cm⁻¹): 3350 (N-H), 2980 (C-H), 1735 (C=O, ester), 1695 (C=O, carbamate).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₂₁N₂O₄: 233.15; found: 233.2.

Part 3: Synthesis of Ethyl 2-(2-(benzylcarbamoyl)-2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate (Intermediate 3)

Rationale: The addition of benzyl isocyanate to the secondary amine of the hydrazine derivative forms the desired benzylcarbamoyl group. This reaction is typically a straightforward nucleophilic addition.

Materials:

  • Ethyl 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate (Intermediate 2)

  • Benzyl isocyanate

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve ethyl 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere.

  • Add benzyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification if it is of sufficient purity. If necessary, purify by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Expected Characterization Data (Intermediate 3):

  • ¹H NMR (CDCl₃): δ 7.3-7.2 (m, 5H, Ar-H), 6.8 (br s, 1H, NH), 4.4 (d, J = 5.5 Hz, 2H, ArCH₂), 4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.9 (s, 2H, NCH₂CO), 2.8 (s, 3H, N-CH₃), 1.5 (s, 9H, C(CH₃)₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 170.5 (C=O, ester), 158.0 (C=O, urea), 156.0 (C=O, Boc), 138.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 82.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 54.0 (NCH₂CO), 44.0 (ArCH₂), 41.0 (N-CH₃), 28.3 (C(CH₃)₃), 14.1 (OCH₂CH₃).

  • IR (neat, cm⁻¹): 3300 (N-H), 2980 (C-H), 1735 (C=O, ester), 1680 (C=O, urea), 1650 (C=O, carbamate).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₈H₂₈N₃O₅: 366.20; found: 366.2.

Part 4: Synthesis of Ethyl 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetate (Intermediate 4)

Rationale: The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA). The reaction is typically clean and proceeds at room temperature.[5]

Materials:

  • Ethyl 2-(2-(benzylcarbamoyl)-2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate (Intermediate 3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude ethyl 2-(2-(benzylcarbamoyl)-2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetate (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (5.0 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to give ethyl 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetate.

Expected Characterization Data (Intermediate 4):

  • ¹H NMR (CDCl₃): δ 7.3-7.2 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 5.5 (br s, 1H, NH), 4.4 (d, J = 5.5 Hz, 2H, ArCH₂), 4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.5 (s, 2H, NCH₂CO), 2.6 (s, 3H, N-CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 172.0 (C=O, ester), 160.0 (C=O, urea), 138.5 (Ar-C), 128.6 (Ar-CH), 127.6 (Ar-CH), 127.2 (Ar-CH), 61.2 (OCH₂CH₃), 58.0 (NCH₂CO), 43.5 (ArCH₂), 38.0 (N-CH₃), 14.2 (OCH₂CH₃).

  • IR (neat, cm⁻¹): 3320 (N-H), 2980 (C-H), 1730 (C=O, ester), 1640 (C=O, urea).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₃H₂₀N₃O₃: 266.15; found: 266.2.

Part 5: Synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid (Final Product)

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved under basic conditions using lithium hydroxide, followed by acidification to protonate the carboxylate.

Materials:

  • Ethyl 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetate (Intermediate 4)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve ethyl 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 by the slow addition of 1 M HCl.

  • A precipitate may form upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid.

Expected Characterization Data (Final Product):

  • ¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H, COOH), 8.0 (t, J = 5.5 Hz, 1H, NH), 7.3-7.2 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 4.3 (d, J = 5.5 Hz, 2H, ArCH₂), 3.4 (s, 2H, NCH₂CO), 2.5 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆): δ 173.0 (C=O, acid), 159.5 (C=O, urea), 139.0 (Ar-C), 128.3 (Ar-CH), 127.0 (Ar-CH), 126.8 (Ar-CH), 57.5 (NCH₂CO), 42.5 (ArCH₂), 37.5 (N-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (O-H, acid), 3310 (N-H), 2950 (C-H), 1710 (C=O, acid), 1635 (C=O, urea).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₆N₃O₃: 238.12; found: 238.1.

Data Summary

CompoundStepReagentsSolventYield (%)Physical State
Intermediate 1 1Methylhydrazine, Boc₂OTHF~85Colorless oil
Intermediate 2 2Intermediate 1, Ethyl bromoacetate, K₂CO₃Acetonitrile~75Pale yellow oil
Intermediate 3 3Intermediate 2, Benzyl isocyanateTHF~90 (crude)Viscous oil
Intermediate 4 4Intermediate 3, TFADCM~80Off-white solid
Final Product 5Intermediate 4, LiOHTHF/H₂O~90White solid

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • Mäeorg, U., & Ragnarsson, U. (1998). A new efficient technique for Boc introduction into hydrazines and amines is reported. Tetrahedron Letters, 39(5-6), 681-684.
  • BZ Chemical. (2019). BOC Protection and Deprotection. [Link]

  • PMC. (2012). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. [Link]

  • PMC. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Repine, J. T., et al. (2007). Synthesis of the N-((piperazin-1-yl) methyl) benzenamine. Journal of Medicinal Chemistry, 50(22), 5545-5555.
  • Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. [Link]

  • PubMed. (2010). 1-(4-Meth-oxy-benzyl-idene)-4-methyl-thiosemicarbazide. [Link]

  • ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. [Link]

  • Bredihhin, A., & Mäeorg, U. (2007). Use of Polyanions for Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975–4977.
  • National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

  • MDPI. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]

  • RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

  • Chemical Papers. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Structural Characterization of (E)-1-(4-Chlorobenzylidene)semicarbazide. [Link]

  • PubMed. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. [Link]

  • J-STAGE. (2004). Acylation of Hydrazides with Acetic Acid and Formic Acid. [Link]

  • PMC. (2018). Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • PMC. (2015). Crystal structure of ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate. [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2025). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ACS Publications. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. [Link]

Sources

Application

Application Note: Utilizing CAS 959658-43-6 in the Synthesis of Conformationally Constrained α-Helix Mimetics Targeting the Wnt/β-Catenin Pathway

Executive Summary & Mechanistic Rationale The compound CAS 959658-43-6 , chemically identified as 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, is a highly specialized aza-peptide/peptidomimetic building block[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound CAS 959658-43-6 , chemically identified as 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, is a highly specialized aza-peptide/peptidomimetic building block[1]. In modern drug discovery, overcoming the poor pharmacokinetic properties of natural peptides requires the use of conformationally constrained scaffolds. This specific hydrazino-acetic acid derivative serves as a critical structural lynchpin in the synthesis of secondary structure-templated libraries—most notably, α-helix and β-turn mimetics[1].

The structural brilliance of CAS 959658-43-6 lies in its dual functionality:

  • Conformational Rigidity: The N -methylated hydrazine backbone restricts the ϕ and ψ dihedral angles, enforcing a rigidified geometry that mimics the i,i+3,i+4 side-chain presentations of a native α-helix[1].

  • Pharmacophore Mimicry: The benzylcarbamoyl moiety acts as a hydrophobic anchor, effectively mimicking the side chains of aromatic amino acids (such as Phenylalanine or Tyrosine)[2].

When integrated into a bicyclic or macrocyclic core, this building block yields potent inhibitors of protein-protein interactions (PPIs). Its most famous application is in the synthesis of ICG-001 and its clinical analog PRI-724 [2]. These small molecules selectively bind to the N-terminus of the CREB-binding protein (CBP), disrupting its interaction with β-catenin and thereby halting TCF/β-catenin-mediated transcription of oncogenes like c-myc and cyclin D1[3].

Target Pathway: Wnt/β-Catenin Signaling

Aberrant activation of the canonical Wnt/β-catenin pathway is a primary driver in colorectal cancer, multiple myeloma, and severe fibrotic diseases[4]. By utilizing CAS 959658-43-6 to synthesize CBP-selective mimetics, researchers can induce apoptosis in malignant cells without disrupting the highly homologous p300 co-activator, ensuring a high degree of therapeutic selectivity[3].

Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Destruction Destruction Complex (APC/Axin/GSK3) Receptor->Destruction Inhibits BetaCat β-Catenin (Accumulation) Destruction->BetaCat Allows Nucleus Nucleus Translocation BetaCat->Nucleus CBP CBP Co-activator BetaCat->CBP Binds Nucleus->CBP Transcription Target Gene Transcription CBP->Transcription Mimetic α-Helix Mimetic (CAS 959658-43-6) Mimetic->CBP Blocks Binding

Fig 1. Wnt/β-Catenin signaling pathway illustrating the disruption of CBP/β-Catenin by the mimetic.

Experimental Protocols

Protocol A: Solid-Phase Peptidomimetic Synthesis (SPPS) Integration

Objective: To covalently incorporate CAS 959658-43-6 into a growing peptide chain on a solid support. Causality & Expert Insight: The secondary amine and the hydrazino moiety of this building block create significant steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) often result in incomplete coupling and truncated sequences. Therefore, the highly reactive uronium salt HATU paired with HOAt is mandatory to drive the reaction to completion via a highly active 7-membered transition state.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve CAS 959658-43-6 (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF. Add N,N -Diisopropylethylamine (DIPEA, 6.0 equivalents). Stir for 2 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. If a free primary amine remains (blue beads), repeat the coupling step. If coupling to a secondary amine (chloranil test), ensure the beads are colorless.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Note: Avoid ethanedithiol (EDT) as it may interact unfavorably with the hydrazino backbone unless cysteine residues are present.

Workflow Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling of CAS 959658-43-6 Deprotect->Couple Elongate Peptide Elongation Couple->Elongate Cleave Resin Cleavage (TFA Cocktail) Elongate->Cleave Cyclize Cyclization (Mimetic Core) Cleave->Cyclize

Fig 2. Solid-phase synthesis workflow for incorporating CAS 959658-43-6 into peptidomimetics.

Protocol B: Biochemical Validation via Fluorescence Polarization (FP)

Objective: Validate the synthesized mimetic's ability to disrupt the CBP/β-catenin interaction[5]. Causality & Expert Insight: FP is a homogeneous, self-validating assay ideal for weak or transient PPIs. Because it requires no washing steps, it preserves the binding equilibrium. If the mimetic successfully binds the N-terminus of CBP, it will displace a FITC-labeled β-catenin tracer peptide, resulting in an increased tumbling rate of the fluorophore and a measurable decrease in millipolarization (mP) units.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Tracer Complex: Incubate 10 nM FITC-labeled β-catenin peptide with 50 nM purified recombinant CBP (amino acids 1-111) in assay buffer for 30 minutes to establish baseline polarization.

  • Compound Titration: Prepare a 10-point serial dilution of the synthesized mimetic (ranging from 100 μM to 1 nM) in DMSO (final DMSO concentration 1%).

  • Incubation: Add the compound dilutions to the Tracer Complex in a black 384-well microplate. Incubate in the dark at room temperature for 1 hour.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Data Presentation

Table 1: Optimized Coupling Parameters for CAS 959658-43-6

ParameterStandard Amino AcidCAS 959658-43-6Mechanistic Rationale
Coupling Reagent HBTU / HOBtHATU / HOAtOvercomes steric hindrance of the N -methylated hydrazino backbone.
Equivalents 3.0 - 4.0 eq3.0 eqBalances high reactivity requirements with the cost of the specialized building block.
Coupling Time 45 minutes2 - 4 hoursSlower kinetics due to the bulky benzylcarbamoyl group require extended reaction times.
Cleavage Cocktail Reagent KTFA/TIS/H₂OPrevents unwanted side reactions with the aza-peptide core during global deprotection.

Table 2: Expected Pharmacological Profile of Derived α-Helix Mimetics

Compound / ScaffoldPrimary TargetCellular Assay (TOPFLASH IC50​ )CBP Binding Affinity ( Kd​ )Reference
ICG-001 CBP (aa 1-111)~3.0 μM~1.5 μMEguchi et al.[6]
PRI-724 CBP (aa 1-111)< 1.0 μM< 0.5 μMPatent US8691819B2[1]
Negative Control p300> 100 μMNo BindingEmami et al.[3]

References

  • Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions.Google Patents (US8691819B2).
  • A small molecule inhibitor of beta-catenin/cyclic AMP response element-binding protein transcription. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • ICG-001, a novel small molecule regulator of TCF/beta-catenin transcription. PubMed (Med Chem). Available at:[Link]

  • Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner. PLOS One. Available at:[Link]

  • PRI-724, ICG 001, What is correct structure? New Drug Approvals. Available at:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization Techniques for CAS 959658-43-6

Executive Summary CAS 959658-43-6, chemically identified as 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetic acid , is a complex hydrazine-derivative featuring multiple hydrogen-bond donors and acceptors, a carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 959658-43-6, chemically identified as 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetic acid , is a complex hydrazine-derivative featuring multiple hydrogen-bond donors and acceptors, a carboxylic acid, and a carbamoyl group. The structural elucidation of such compounds is notoriously challenging for drug development professionals due to restricted bond rotations, tautomerism, and proton exchange dynamics.

This application note provides a comprehensive, field-proven protocol for the complete structural characterization of CAS 959658-43-6. By integrating 1D, 2D, and Variable Temperature (VT) NMR spectroscopy, this guide establishes a self-validating analytical system to ensure absolute structural certainty.

Scientific Context & Analytical Challenges (The "Why")

As a Senior Application Scientist, it is critical to understand that NMR is not just about acquiring spectra; it is about manipulating the physical environment of the molecule to reveal its true connectivity. CAS 959658-43-6 presents two major analytical hurdles:

  • Restricted Rotation & Rotamers : The partial double-bond character of the C–N bond in the benzylcarbamoyl moiety (-NH-C(=O)-NH-) leads to restricted rotation at room temperature. In standard 1D NMR, this dynamic process results in severe signal broadening or the appearance of distinct rotameric peaks, which can be easily misidentified as impurities[1].

  • Proton Exchange Dynamics : The molecule contains three highly exchangeable protons: the carboxylic acid (-COOH), the hydrazine (-NH-), and the carbamoyl (-NH-). In protic solvents or even standard CDCl₃, these signals may broaden into the baseline and disappear entirely.

Causality in Solvent Selection : To mitigate rapid proton exchange and stabilize the conformers via hydrogen bonding, anhydrous DMSO-d₆ is the mandatory solvent of choice. DMSO strongly solvates the polar groups, shifting the exchangeable protons downfield (typically >7.0 ppm), well away from the aliphatic resonances, allowing for clear observation of the hydrazine and carbamoyl NH signals.

Experimental Workflows & Protocols (The "How")

Sample Preparation Protocol

A self-validating NMR experiment begins with pristine sample preparation.

  • Concentration : Dissolve 10–15 mg of CAS 959658-43-6 in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D) to ensure a high signal-to-noise (S/N) ratio for insensitive nuclei like ¹³C.

  • Internal Standard : Add 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing (δ = 0.00 ppm).

  • Filtration : Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to remove particulate matter that distorts magnetic field homogeneity.

1D NMR Acquisition (¹H, ¹³C)
  • ¹H NMR (600 MHz) : Acquire with 16 scans, a relaxation delay (d1) of 2.0 s, and an acquisition time of 3.0 s.

  • ¹³C{¹H} NMR (150 MHz) : Acquire with 1024 scans, d1 = 2.0 s. The carbonyl carbons (carboxylic acid and carbamoyl) will appear in the 155–175 ppm region.

  • Diagnostic Check: If the aliphatic signals (e.g., N-methyl or acetic CH₂) appear as broad humps rather than sharp singlets, this confirms the presence of intermediate exchange dynamics, necessitating VT-NMR.

Variable Temperature (VT) NMR Protocol

To resolve the restricted rotation of the amide/carbamoyl bond, VT-NMR is employed to reach the fast-exchange regime (coalescence temperature, Tc), where broad rotameric peaks average into sharp, distinct singlets[2],[1].

  • Calibration : Calibrate the probe temperature using a 100% ethylene glycol standard before heating[3].

  • Equilibration : Increase the temperature from 298 K to 353 K in 10 K increments. Allow the sample to equilibrate for 5–10 minutes at each step to prevent thermal gradients across the sample tube[3].

  • Acquisition : Acquire a ¹H spectrum at each temperature. Observe the coalescence of the broad signals into sharp peaks as the thermal energy overcomes the rotational barrier (ΔG‡).

  • Safety Limit : Never exceed the boiling point of the solvent. DMSO-d₆ (b.p. 189 °C) is perfectly stable and safe at 353 K (80 °C)[2].

2D NMR Structural Elucidation Protocol

To unambiguously assign the carbon framework and connectivity, a suite of 2D experiments is required[4],[5].

  • COSY (Correlation Spectroscopy) : Maps homonuclear vicinal proton couplings (e.g., the benzyl CH₂ coupling with the carbamoyl NH).

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons, cleanly distinguishing the N-methyl (CH₃), acetic CH₂, and benzyl CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The critical experiment for linking isolated spin systems. It detects 2-bond (²J) and 3-bond (³J) carbon-proton couplings, bridging the heteroatoms.

Data Presentation: Expected NMR Assignments

The following table summarizes the expected chemical shifts and critical 2D correlations for CAS 959658-43-6 at 353 K in DMSO-d₆ (fast-exchange regime).

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Carboxylic Acid (OH) ~12.00bs, 1H--
Acetic CH₂ 3.45s, 2H58.0Carboxyl C=O (²J), N-Methyl C (³J)
N-Methyl (CH₃) 2.65s, 3H42.5Acetic CH₂ (³J)
Hydrazine NH 8.50bs, 1H-Carbamoyl C=O (²J)
Carbamoyl C=O --158.5-
Carbamoyl NH 6.95t (J=6.0), 1H-Benzyl CH₂ (²J), Carbamoyl C=O (²J)
Benzyl CH₂ 4.25d (J=6.0), 2H43.0Carbamoyl C=O (³J), Aromatic C (ipso, ortho)
Aromatic (ipso) --140.0-
Aromatic (ortho/meta) 7.20 - 7.35m, 4H127.5, 128.5Benzyl CH₂ (³J)
Aromatic (para) 7.25m, 1H126.8-

Visualizations

NMR_Workflow Start Sample Preparation (DMSO-d6, 5-10 mg) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Start->OneD Check Peak Broadening Observed? OneD->Check VTNMR VT-NMR Protocol (298K to 353K) Check->VTNMR Yes (Rotamers) TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) Check->TwoD No VTNMR->TwoD Analysis Structural Elucidation & Assignment TwoD->Analysis

Caption: Workflow for the NMR characterization of dynamic molecular systems.

Elucidation_Logic NMe N-Methyl (δ 2.65) CH2COOH Acetic CH2 (δ 3.45) NMe->CH2COOH HMBC (3J) CH2COOH->NMe HMBC (3J) COOH Carboxyl C=O (δ 172.0) CH2COOH->COOH HMBC (2J) NH Hydrazine NH (δ 8.50) C_O Carbamoyl C=O (δ 158.5) NH->C_O HMBC (2J) CH2Ph Benzyl CH2 (δ 4.25) CH2Ph->C_O HMBC (3J) Ph Aromatic Ring (δ 7.2-7.4) CH2Ph->Ph HMBC (2J, 3J)

Caption: Key HMBC correlations used to unambiguously assign the molecular framework.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 2-(2-(Benzylcarbamoyl)-1-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid (CAS: 959658-43-6).

This molecule is a highly specialized hydrazine derivative, frequently utilized as a conformationally constrained intermediate in the synthesis of alpha-helix mimetics and CBP/β-catenin inhibitors . Due to the presence of multiple reactive nitrogen centers and its highly polar final state, researchers often encounter poor regioselectivity, overalkylation, and low isolated yields. This guide provides self-validating protocols and mechanistic troubleshooting to resolve these bottlenecks.

Synthetic Strategy & Workflow

The standard, high-yield route to this compound involves a three-step sequence: regioselective semicarbazide formation, selective N1-alkylation, and ester deprotection.

SynthesisWorkflow A 1-Methylhydrazine + Benzyl isocyanate B 1-Methyl-4-benzylsemicarbazide (Intermediate 1) A->B THF, 0°C Regioselective addition C tert-Butyl 2-(2-(benzylcarbamoyl) -1-methylhydrazinyl)acetate B->C tert-Butyl bromoacetate DIPEA, DMF, RT N1-alkylation D 2-(2-(Benzylcarbamoyl) -1-methylhydrazinyl)acetic acid C->D TFA, DCM, RT Ester cleavage

Three-step synthetic workflow for 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid.
Standard Operating Procedures (SOPs)

To ensure reproducibility, follow these self-validating methodologies. Each step is designed to minimize side-product formation through strict kinetic and thermodynamic controls.

Step 1: Regioselective Semicarbazide Formation
  • Preparation: Dissolve 1-methylhydrazine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Dissolve benzyl isocyanate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the stirring hydrazine over 1 hour using a syringe pump.

  • Reaction: Stir for 2 hours at 0 °C, then allow the mixture to slowly warm to room temperature. Monitor completion via LCMS.

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from EtOAc/Hexanes to yield pure 1-methyl-4-benzylsemicarbazide.

Step 2: Selective N-Alkylation
  • Preparation: Dissolve 1-methyl-4-benzylsemicarbazide (1.0 eq) in anhydrous DMF (0.3 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 10 minutes at room temperature.

  • Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with brine (3×) to remove residual DMF, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to isolate tert-butyl 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetate.

Step 3: Ester Deprotection
  • Cleavage: Dissolve the intermediate from Step 2 in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Stir at room temperature for 4 hours.

  • Concentration: Evaporate all volatiles under reduced pressure. Co-evaporate the resulting oil with toluene (3×) to azeotropically remove residual TFA.

  • Isolation: Triturate the residue with cold diethyl ether. The target compound, 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, will precipitate as a solid TFA salt. Filter and dry under high vacuum.

Troubleshooting & FAQs
Q1: Why is the yield of my first step (semicarbazide formation) consistently low, and how can I improve the regioselectivity?

Mechanistic Causality: 1-Methylhydrazine possesses two reactive nitrogen centers. The terminal −NH2​ group is less sterically hindered, while the internal −NHCH3​ group is more basic and inherently more nucleophilic . When benzyl isocyanate is added too quickly or at elevated temperatures, the reaction shifts toward thermodynamic control, leading to competitive attack by the −NHCH3​ group. This forms the undesired 2-methyl-4-benzylsemicarbazide regioisomer.

Solution: To enforce kinetic control and favor attack by the less hindered −NH2​ group, strictly maintain the reaction at 0 °C and utilize a slow, dropwise addition of the isocyanate to maintain a low localized concentration of the electrophile.

Regioselectivity SM 1-Methylhydrazine (CH3-NH-NH2) Path1 Attack by -NH2 (Less hindered) SM->Path1 Low Temp (0°C) Path2 Attack by -NHCH3 (More nucleophilic) SM->Path2 High Temp / Fast Addition E Benzyl isocyanate (Ph-CH2-N=C=O) E->Path1 E->Path2 Prod1 1-Methyl-4-benzylsemicarbazide (Desired Product) Path1->Prod1 Prod2 2-Methyl-4-benzylsemicarbazide (Undesired Byproduct) Path2->Prod2

Regioselectivity pathway of 1-methylhydrazine reacting with benzyl isocyanate.
Q2: During the alkylation step with tert-butyl bromoacetate, I observe multiple spots on TLC/LCMS. How can I prevent overalkylation?

Mechanistic Causality: The intermediate 1-methyl-4-benzylsemicarbazide contains three nitrogen atoms. N1 (the methylated nitrogen) is an sp3 hybridized amine and is the most nucleophilic neutral site. N2 and N4 are part of a delocalized urea-like resonance system, rendering their lone pairs less available for nucleophilic attack. However, if a strong base like Sodium Hydride (NaH) is used, it will forcefully deprotonate the acidic N2 or N4 protons, leading to competitive N-alkylation at the wrong positions .

Solution: Switch to a mild, non-nucleophilic base like DIPEA in a polar aprotic solvent (DMF). DIPEA acts purely as an acid scavenger rather than a deprotonating agent, allowing the inherent nucleophilicity of the neutral N1 atom to drive the reaction selectively.

Table 1: Optimization of Base and Solvent for N1-Alkylation

Base ReagentSolventTemperatureN1-Alkylation (Desired)N2/N4-Alkylation (Undesired)Overall Isolated Yield
NaH (1.1 eq)THF0 °C to RT45%35%45%
Cs2​CO3​ (1.5 eq)MeCN60 °C60%20%60%
K2​CO3​ (1.5 eq)DMFRT75%<5%75%
DIPEA (2.0 eq) DMF RT 88% <2% 88%
Q3: I am losing my final product during the deprotection and workup phase. How can I improve the isolated yield of the free acid?

Mechanistic Causality: The final product, 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid, is a highly polar molecule containing both a carboxylic acid and basic hydrazine functionalities. In solution, it effectively forms a highly water-soluble zwitterion. Traditional aqueous workups (e.g., extracting with EtOAc/water or neutralizing with aqueous NaHCO3​ ) will result in the product partitioning entirely into the aqueous layer, causing massive yield loss.

Solution: Employ a strictly non-aqueous workup. After TFA cleavage in DCM, evaporate all volatiles. Co-evaporating with toluene effectively azeotropes the residual TFA. Isolate the product by trituration with cold diethyl ether. If a free-flowing powder is required for biological assays, lyophilize the residue from a water/acetonitrile mixture.

References
  • Title: Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions (US8691819B2)
  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry / PubMed Central URL: [Link]

  • Title: Regioselective syntheses, structural characterization, and electron ionization mass spectrometric behavior of regioisomeric 2,3-disubstituted 2-imino-1,3-thiazolidin-4-ones Source: ResearchGate URL: [Link]

Optimization

Technical Support Guide: Troubleshooting Poor Aqueous Solubility of CAS 959658-43-6

This guide provides a comprehensive, question-and-answer-based approach to resolving solubility challenges encountered with CAS 959658-43-6 in aqueous assay buffers. As researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, question-and-answer-based approach to resolving solubility challenges encountered with CAS 959658-43-6 in aqueous assay buffers. As researchers, scientists, and drug development professionals, successfully formulating this compound is critical for generating reliable and reproducible in vitro data. This document moves beyond a simple checklist, offering a logical troubleshooting workflow grounded in the physicochemical properties of the compound and established formulation science.

Part 1: Understanding the Challenge: Physicochemical Properties of CAS 959658-43-6

A foundational understanding of why a compound is poorly soluble is the first step in designing an effective solubilization strategy. While specific experimental data for CAS 959658-43-6 is not publicly available, its chemical structure suggests it is a hydrophobic molecule, which is the primary driver of its low aqueous solubility.

Q1: Why is my compound (CAS 959658-43-6) not dissolving in my aqueous assay buffer?

A1: The issue almost certainly stems from the hydrophobic nature of the molecule. Compounds with high hydrophobicity have a strong tendency to self-associate in aqueous environments to minimize their interaction with polar water molecules, leading to precipitation. This is a common challenge for many new chemical entities in drug discovery.[1] The goal of any formulation strategy is to overcome these intermolecular forces and keep the compound dispersed in the buffer.[2]

Part 2: First-Line Troubleshooting: Stock Solution Preparation

Problems often begin with the initial stock solution. An improperly prepared stock will cause downstream issues when diluting into your final assay buffer.

Q2: What is the best solvent to use for my initial stock solution of CAS 959658-43-6?

A2: For highly hydrophobic compounds, 100% Dimethyl Sulfoxide (DMSO) is the standard and recommended starting solvent.[3][4] DMSO is a powerful organic solvent capable of dissolving a wide range of nonpolar compounds.

Q3: I've dissolved the compound in 100% DMSO. What is the maximum concentration I should aim for?

A3: Aim for the highest practical concentration (e.g., 10-50 mM), but do not force it. It is better to have a slightly lower, fully dissolved stock than a supersaturated one that is prone to precipitation. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. However, always visually inspect the solution against a light source to ensure no solid particulates remain.

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution, ensuring consistency and accuracy.[5]

  • Calculation: Determine the mass of CAS 959658-43-6 needed.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[6]

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to an appropriate-sized vial.

    • Add a portion of the total required volume of 100% DMSO.

    • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Final Volume: Once dissolved, add the remaining DMSO to reach the final desired volume.

  • Mixing & Storage: Mix thoroughly. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Part 3: Second-Line Troubleshooting: Dilution into Aqueous Buffer

The most common failure point is the "crash out" or precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.

Q4: My compound precipitates immediately when I add my DMSO stock to my buffer. What's happening?

A4: This is a classic solubility problem. The aqueous buffer cannot maintain the solubility of the hydrophobic compound once the concentration of the organic co-solvent (DMSO) is significantly lowered.[7] The compound molecules rapidly aggregate and fall out of solution.

Q5: How can I prevent this precipitation upon dilution?

A5: The primary strategy is to limit the final concentration of DMSO in your assay to a level that does not adversely affect your experimental system, typically between 0.1% and 1%.[3] However, the key is to ensure the compound remains soluble at this final DMSO concentration. If precipitation still occurs, you will need to modify your assay buffer.

Troubleshooting Workflow: Buffer Modification

The following diagram outlines the decision-making process for addressing precipitation in the final assay buffer.

Caption: Troubleshooting workflow for compound precipitation.

Q6: Can I adjust the pH of my buffer to improve solubility?

A6: Possibly. If your compound has ionizable groups (acidic or basic), altering the pH of the buffer can increase its charge and, consequently, its solubility in a polar solvent like water.[8][9] However, you must first verify that any pH change will not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Q7: What are co-solvents, and how can they help?

A7: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8] Besides DMSO, other common co-solvents include ethanol, polyethylene glycol (PEG), and glycerol.[7] It is crucial to test the tolerance of your specific assay to these co-solvents, as they can impact protein stability and function.[3][10]

Co-SolventTypical Starting Concentration in AssayConsiderations
DMSO 0.1 - 1% (v/v)Can affect protein stability at >1%.[11]
Ethanol 1 - 5% (v/v)Can cause protein denaturation at higher concentrations.
PEG 400 1 - 10% (v/v)Generally well-tolerated but can increase viscosity.
Glycerol 1 - 10% (v/v)Can act as a protein stabilizer but increases viscosity.

Part 4: Advanced Strategies for Persistent Solubility Issues

If standard methods fail, more advanced formulation techniques may be necessary.

Q8: I've tried adjusting pH and adding co-solvents, but my compound still isn't soluble enough. What's next?

A8: For particularly challenging compounds, the use of cyclodextrins can be a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate hydrophobic drug molecules, forming an inclusion complex that has significantly improved aqueous solubility.[15][]

Q9: Which cyclodextrin should I use?

A9: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15] The optimal ratio of compound to cyclodextrin needs to be determined empirically, but a 1:1 molar ratio is a good starting point.[15]

Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.

  • Add Compound: Add your DMSO stock solution of CAS 959658-43-6 to the HP-β-CD solution while vortexing.

  • Incubate: Allow the mixture to incubate (e.g., for 1 hour at room temperature) to facilitate the formation of the inclusion complex.

  • Serial Dilution: Perform serial dilutions with your assay buffer containing the same concentration of HP-β-CD to reach your final desired compound concentrations.

Part 5: Verification and Best Practices

Q10: How can I be sure my chosen solubilization method isn't interfering with my assay?

A10: This is a critical validation step. You must run control experiments.

  • Vehicle Control: Test the effect of your final formulation (e.g., buffer with 1% DMSO and 5% PEG 400, or buffer with HP-β-CD) without your compound on the assay. This will reveal any baseline effects of your chosen excipients.

  • Positive Control: If you have a known soluble agonist/antagonist for your system, test its performance in the presence of your new formulation vehicle to ensure the excipients are not interfering with its activity.

  • Visual Inspection: Always visually inspect your final assay plate or tubes for any signs of precipitation before and after incubation. Light scattering or turbidity measurements can provide a more quantitative assessment of precipitation.

By following this structured troubleshooting guide, researchers can systematically address the solubility challenges of CAS 959658-43-6, leading to the generation of accurate and reliable data in their aqueous-based assays.

References

  • Gould, S., & Scott, K. R. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Jain, A., & Singh, S. K. (2017).
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Hopper, J. T. S., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding.
  • Strambini, G. B., & Gonnelli, M. (2006).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
  • (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • WuXi AppTec DMPK. (2024, March 15).
  • (2026, February 9). (PDF) DMSO-Related Effects in Protein Characterization.
  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Librizzi, F., et al. (2016). Evidence of DMSO-Induced Protein Aggregation in Cells.
  • Sharma, D., Saini, S., & Rana, A. C. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • (2014, May 6).
  • Tzeli, D., & Theodorou, D. N. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Kumar, S., & Singh, P. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • (2026, March 1). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • BenchChem. (2025).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.

Sources

Troubleshooting

Technical Support Center: Purification of Complex Bifunctional Molecules (e.g., CAS 959658-43-6)

A Senior Application Scientist's Guide to Achieving High Purity in Commercial Batches Welcome to the technical support center for the purification of complex small molecules. While specific public data on CAS 959658-43-6...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Achieving High Purity in Commercial Batches

Welcome to the technical support center for the purification of complex small molecules. While specific public data on CAS 959658-43-6 is limited, this guide leverages established principles for purifying Proteolysis Targeting Chimeras (PROTACs) and other intricate bifunctional molecules, a class to which this compound likely belongs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chemical impurities we might encounter with a complex molecule like CAS 959658-43-6?

When synthesizing complex molecules such as PROTACs, impurities can arise from various sources.[1] These are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. Given the multi-step nature of typical syntheses for complex molecules, the number of potential process-related impurities can be significant.

  • Degradation Products: The target molecule itself may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH), leading to the formation of degradants.[2][3] Forced degradation studies are often performed to identify potential degradation pathways.[4]

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed.[5]

  • Reagents and Catalysts: Trace amounts of reagents or catalysts, such as heavy metals, may remain in the final product.[6]

Q2: Our initial purity analysis by HPLC shows multiple peaks close to our main product peak. What are our primary options for purification?

For closely eluting impurities, high-resolution chromatographic techniques are generally the most effective.[7] Your primary options include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for purifying small molecules, including PROTACs.[8][9] It separates compounds based on their hydrophobicity.[9]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses less organic solvent compared to HPLC.[8][10] It is particularly effective for chiral and non-polar compounds.[8]

  • Ion-Exchange Chromatography: If your target molecule and impurities have different charge states, ion-exchange chromatography can be a highly selective purification method.[11]

A systematic approach to method development for any of these techniques is crucial for achieving optimal separation.

Q3: We are observing poor yield after preparative HPLC. What factors could be contributing to this, and how can we improve it?

Low recovery from preparative HPLC is a common challenge. Several factors can be at play:

  • Column Overloading: Injecting too much sample can lead to poor peak shape and co-elution of the product with impurities. A loading study is recommended to determine the optimal sample amount.

  • Compound Instability: The molecule may be degrading on the column due to the mobile phase composition (e.g., pH) or prolonged run times. Consider adjusting the mobile phase or using a faster gradient.

  • Irreversible Binding: Highly hydrophobic or "sticky" compounds can bind irreversibly to the column. Adding a stronger organic solvent to the mobile phase or using a different stationary phase can help.

  • Sub-optimal Fraction Collection: The settings for fraction collection may be too narrow or too broad, leading to either loss of product or inclusion of impurities. Time-based or peak-threshold-based fraction collection can be optimized.[4]

Q4: Can recrystallization be an effective purification strategy for a complex molecule like a PROTAC?

Yes, recrystallization can be a very effective and scalable purification method for solid compounds, provided a suitable solvent system can be found.[12][13][14] The principle relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures.[15]

The key to successful recrystallization is solvent selection. An ideal solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at room temperature or below.[15]

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.[15]

  • Be chemically inert with respect to the target compound.[13]

  • Be sufficiently volatile for easy removal from the purified crystals.[13]

It is often necessary to screen a range of solvents and solvent mixtures to find the optimal conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC Column contamination or degradation; Inappropriate mobile phase pH; Sample overload.Flush the column with a strong solvent; Replace the column if necessary; Adjust mobile phase pH to ensure the analyte is in a single ionic state; Reduce sample injection volume or concentration.[16]
Inconsistent Retention Times Fluctuation in mobile phase composition; Leaks in the HPLC system; Temperature variations.Ensure proper mobile phase mixing and degassing; Check for leaks in pump seals, fittings, and tubing; Use a column oven to maintain a constant temperature.
Appearance of New Impurity Peaks in Stability Studies Degradation of the active pharmaceutical ingredient (API).Conduct forced degradation studies to identify the degradation pathway and the structure of the new impurity.[2][4] This information is crucial for developing a stability-indicating analytical method.
Residual Metal Catalyst Detected Incomplete removal after the synthetic step.Consider purification methods like crystallization, precipitation, or treatment with activated carbon.[6] Specialized scavenger resins can also be effective.
Recrystallization Fails to Improve Purity Unsuitable solvent system; Impurities have similar solubility to the product.Perform a systematic solvent screening to find a more selective system.[13] If co-crystallization is an issue, a multi-step purification involving both chromatography and recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Method for Purity Assessment by RP-HPLC

This protocol provides a starting point for analyzing the purity of a complex small molecule.

  • Materials and Reagents:

    • Synthesized compound sample.

    • HPLC-grade acetonitrile (ACN) and water.

    • HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).

    • DMSO for sample dissolution.[9]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

  • Sample Preparation:

    • Prepare a stock solution of the sample in DMSO (e.g., 5 mg/mL).

    • Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.[9]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-23 min: 95% B

      • 23-24 min: 95% to 5% B

      • 24-28 min: 5% B (re-equilibration)[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Step-by-Step Recrystallization Procedure

This protocol outlines the fundamental steps for purifying a solid compound via recrystallization.[12]

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.[15]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[15]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12] Slow cooling is crucial for forming pure crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[15]

  • Purity and Yield Assessment: Analyze the purity of the recrystallized material (e.g., by HPLC) and calculate the percent recovery.[12]

Visualizations

graphdot cluster_0 Impurity Troubleshooting Workflow Crude_Product Crude Product (Low Purity) Initial_Analysis Initial Purity Analysis (HPLC, LC-MS) Crude_Product->Initial_Analysis Decision Impurity Profile Assessment Initial_Analysis->Decision Chromatography Chromatographic Purification (HPLC, SFC) Decision->Chromatography Complex Mixture/ Close Eluting Impurities Recrystallization Recrystallization Decision->Recrystallization Single Major Impurity/ Crystalline Solid Final_Analysis Final Purity & Yield Analysis Chromatography->Final_Analysis Recrystallization->Final_Analysis Final_Analysis->Decision Fails Specs Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Meets Specs

Caption: A decision-making workflow for selecting a purification strategy based on the initial impurity profile.

Recrystallization_Process A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Hot Filtration (Remove Insoluble Impurities) A->B C 3. Slow Cooling (Crystal Formation) B->C D 4. Vacuum Filtration (Isolate Crystals) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals E->F G Pure Crystalline Product F->G

Caption: The sequential steps involved in a typical recrystallization process for purification.

References

  • Selvita. (n.d.). Purification Services. Retrieved March 20, 2026, from [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved March 20, 2026, from [Link]

  • Hanbon. (n.d.). Small Molecule Purification. Retrieved March 20, 2026, from [Link]

  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. Retrieved March 20, 2026, from [Link]

  • Pharmaceutical Technology. (2026, March 18). API Purification. Retrieved March 20, 2026, from [Link]

  • Moravek, Inc. (n.d.). How Is Chromatography Used for Purification?. Retrieved March 20, 2026, from [Link]

  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved March 20, 2026, from [Link]

  • Kdpharmagroup. (n.d.). Purification Technologies Small Molecules. Retrieved March 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 20, 2026, from [Link]

  • FDA. (2006, June). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved March 20, 2026, from [Link]

  • FDA. (2005, August). ANDAs: Impurities in Drug Products. Retrieved March 20, 2026, from [Link]

  • FDA. (2003, June). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved March 20, 2026, from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved March 20, 2026, from [Link]

  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved March 20, 2026, from [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved March 20, 2026, from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved March 20, 2026, from [Link]

  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved March 20, 2026, from [Link]

  • Waters Corporation. (2025, July 10). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Retrieved March 20, 2026, from [Link]

  • Taylor & Francis Online. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved March 20, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved March 20, 2026, from [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved March 20, 2026, from [Link]

  • Wikipedia. (n.d.). Pentetic acid. Retrieved March 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentetic Acid (CAS 67-43-6). Retrieved March 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). pentetic acid, 67-43-6. Retrieved March 20, 2026, from [Link]

  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. Retrieved March 20, 2026, from [Link]

  • CAS Common Chemistry. (2026, March 18). Methyl 2,2,3,3,4,4-hexafluoro-4-[(1,2,2-trifluoroethenyl)oxy]butanoate. Retrieved March 20, 2026, from [Link]

  • Chem-Impex. (n.d.). Diethylenetriaminepentaacetic acid. Retrieved March 20, 2026, from [Link]

  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved March 20, 2026, from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Impact of Residual Impurities and Contaminants on Protein Stability. Retrieved March 20, 2026, from [Link]

  • SpringerLink. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved March 20, 2026, from [Link]

  • PMC. (2024, July 9). Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 1-Methylhydrazinyl Acetic Acid Derivative Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide is dedicated to a particularly persistent challenge: overcoming steric hindrance in reactions involving 1-methylhydrazinyl acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding steric hindrance in the context of your specific chemical space.

Q1: What exactly is steric hindrance, and why is it a significant issue with 1-methylhydrazinyl acetic acid derivatives?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups within a molecule physically obstructs a chemical reaction.[1] In the case of 1-methylhydrazinyl acetic acid, you are working with a nucleophile that has an inherent steric challenge. The methyl group on the N-1 nitrogen of the hydrazine moiety creates a congested environment around the reacting N-2 nitrogen atom. When this nucleophile attempts to attack an electrophilic center (like an activated carboxylic acid), its bulky methyl group can collide with substituents on the electrophile, preventing the reactive centers from achieving the necessary proximity for bond formation. This leads to significantly slower reaction rates or, in severe cases, complete reaction failure.[2][3]

Q2: My reaction yield is low. How can I determine if steric hindrance is the culprit, as opposed to poor reagent quality or electronic effects?

A: Differentiating the root cause of low yield is critical. Here are key indicators that point towards steric hindrance:

  • Substrate-Dependent Failure: If your protocol works well with less bulky substrates (e.g., reacting the hydrazine with a simple acyl chloride like acetyl chloride) but fails with larger, more complex electrophiles, steric hindrance is a likely cause.

  • Reaction Stalls: The reaction may start but fails to proceed to completion, even with an excess of reagents. This suggests the activation energy barrier for the sterically demanding step is too high to overcome under standard conditions.

  • Comparison with Analogs: If a similar reaction using a less hindered nucleophile (e.g., hydrazine or a non-methylated analog) proceeds smoothly under the same conditions, this strongly implicates the methyl group as the source of the steric clash.

  • No Reagent Degradation: If you've confirmed the stability and activity of your starting materials and coupling agents (e.g., via NMR or a control reaction), and the reaction still fails, the problem is more likely mechanistic, such as sterics.

Q3: What are the primary strategies to overcome steric hindrance in these coupling reactions?

A: The approach to overcoming steric hindrance involves modifying the reaction system to either reduce the steric demand or increase the kinetic energy of the molecules. The main strategies, which we will explore in detail, are:

  • Selection of Advanced Coupling Reagents: Moving beyond standard activators to reagents specifically designed for hindered couplings.[4][5]

  • Optimization of Reaction Conditions: Systematically adjusting temperature, time, and solvent to favor the desired transformation.[1][6]

  • Alternative Activation Pathways: Modifying the electrophile to be more reactive and less sterically demanding, for example, by converting it to an acyl fluoride.[7]

  • Strategic Use of Catalysts: Employing catalysts that can facilitate the reaction despite the steric challenges.[8]

Troubleshooting Guide: From Problem to Solution

This guide provides direct answers and protocols for specific experimental failures.

Problem: Low to No Product Formation with Standard Coupling Reagents
Q: My standard amide coupling protocol using DCC or EDC/HOBt is failing when I try to couple a sterically hindered carboxylic acid with my 1-methylhydrazinyl derivative. What should be my next step?

A: This is a classic case where standard carbodiimide-based coupling reagents are insufficient.[9][10] Their mechanism involves forming a bulky O-acylisourea intermediate, which can exacerbate the steric problem.[4] Your immediate next step should be to switch to a more potent class of coupling reagents specifically designed for sterically demanding situations.

Causality: The efficacy of a coupling reagent in a hindered environment depends on the reactivity of the active ester it generates. Reagents based on HOBt are often not reactive enough. Modern reagents utilize more acidic and better leaving groups like HOAt or Oxyma, which create a more electrophilic activated species that is more readily attacked by a hindered nucleophile.[4]

Solution: Upgrade your coupling reagent to a phosphonium or uronium/aminium salt.

  • Uronium/Aminium Salts (HATU, HCTU): These are highly efficient reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the first choice for difficult couplings, including those involving N-methylated amino acids, which are electronically and sterically similar to your substrate.[11]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective and have the advantage of not causing guanidinylation side reactions on free amines. PyAOP is generally more reactive than PyBOP for challenging couplings.[4]

Reagent ClassExamplesPros for Hindered ReactionsCons
Carbodiimides DCC, EDCInexpensive, widely available.Low efficiency, bulky intermediate, potential for N-acylurea byproduct formation.[4][9]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, no guanidinylation risk, good for fragment condensation.Higher cost, byproducts can be difficult to remove.
Uronium/Aminium HBTU, HATU, HCTU, COMUExtremely high reactivity, fast reaction times, excellent for hindered substrates.[11]Potential for guanidinylation side reaction if amine is not fully protonated.
Problem: The Reaction is Extremely Slow or Stalls at Low Conversion
Q: I've switched to HATU, and I see some product forming, but the reaction is incredibly slow and seems to stop after a few hours. How can I push it to completion?

A: When even a powerful coupling reagent struggles, optimizing the reaction conditions to increase the kinetic energy of the system is the next logical step.

Causality: A stalled reaction indicates that the energy of the molecular collisions is insufficient to overcome the activation energy barrier imposed by steric repulsion. By modifying the solvent and temperature, you can influence this dynamic.

Solutions:

  • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the steric barrier. However, this must be done cautiously, as excessive heat can lead to racemization if you have chiral centers.[1]

  • Extend the Reaction Time: Sterically hindered reactions are inherently slow. Simply allowing the reaction to run for a longer period (e.g., 12-24 hours) can often lead to a significant increase in yield.[1]

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred because they solvate the nucleophile less tightly than polar protic solvents, leaving it more "naked" and reactive.[6][12] For some catalytic systems, less common polar solvents like dioxane have shown superior performance in hindered couplings.[8]

This diagram illustrates how the bulky methyl group on the hydrazine and substituents (R) on the electrophile physically block the ideal trajectory for nucleophilic attack.

StericHindrance cluster_nucleophile 1-Methylhydrazinyl Derivative (Nucleophile) cluster_electrophile Activated Carboxylic Acid (Electrophile) cluster_clash Steric Clash Zone N1 N N2 N N1->N2 Me CH₃ N1->Me R1 CH₂COOH N1->R1 H H lp : N2->lp C C lp->C Attack Trajectory O O C->O δ+ LG LG C->LG R2 R C->R2 clash1->clash2 Repulsion

Caption: Steric repulsion between bulky groups hinders bond formation.

Problem: Standard Solutions Fail; A More Robust Method is Needed
Q: I've tried multiple coupling reagents and optimized conditions, but my yield is still unacceptable for a multi-step synthesis. Is there a fundamentally different approach I can take?

A: Yes. When conventional activation methods fail, it's time to change the nature of the electrophile itself. Converting the carboxylic acid to a small, highly reactive acyl fluoride is an excellent strategy for overcoming severe steric hindrance.[7]

Causality: An acyl fluoride is significantly less sterically demanding than the activated esters or anhydrides formed by coupling reagents. The small fluorine atom minimizes steric repulsion, allowing the nucleophile to approach the carbonyl carbon more easily.[7] This method essentially decouples the activation step from the coupling step.

Solution: Employ an in situ fluorinating agent to generate an acyl fluoride, which then reacts with the hydrazine derivative. Reagents like BTFFH or XtalFluor-E are milder and produce fewer byproducts than older reagents like DAST.[7]

This workflow provides a logical sequence of steps to address failing reactions.

TroubleshootingWorkflow start Start: Low Yield with 1-Methylhydrazinyl Derivative check_reagents 1. Confirm Reagent Quality (Substrates, Solvents, Coupling Agents) start->check_reagents time_temp 2. Optimize Conditions - Extend reaction time (12-24h) - Gently increase temperature (40-60°C) check_reagents->time_temp Reagents OK change_reagent 3. Change Coupling Reagent (e.g., EDC → HATU, PyAOP, COMU) time_temp->change_reagent Still Low Yield alt_activation 4. Use Alternative Activation (e.g., Convert Acid to Acyl Fluoride) change_reagent->alt_activation Still Low Yield success Success: Improved Yield alt_activation->success Works consult Consult Specialist/ Re-evaluate Synthetic Route alt_activation->consult Fails

Caption: A step-by-step decision guide for troubleshooting difficult reactions.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key strategies discussed.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol outlines a general procedure for coupling a sterically hindered carboxylic acid with a 1-methylhydrazinyl derivative using HATU.

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • 1-Methylhydrazinyl acetic acid derivative (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1][11]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the solution. The color may change to yellow.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: In a separate flask, dissolve the 1-methylhydrazinyl acetic acid derivative (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the hydrazine solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling for Severely Hindered Substrates

This protocol describes the in situ formation of an acyl fluoride for subsequent reaction with the hindered hydrazine nucleophile.[7][10]

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • 1-Methylhydrazinyl acetic acid derivative (1.2 eq)

  • Fluorinating agent (e.g., BTFFH) (1.2 eq)[7]

  • Organic base (e.g., DIPEA or 2,6-lutidine) (2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the fluorinating agent (1.2 eq) followed by the organic base (e.g., 2,6-lutidine, 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling: Add the 1-methylhydrazinyl acetic acid derivative (1.2 eq) to the reaction mixture, followed by an additional portion of the organic base (1.0 eq).

  • Heat the reaction to a moderate temperature (e.g., 40 °C or reflux in DCM) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
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  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Fucci, C., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Molecules, 27(19), 6549. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]

  • Mori, K., et al. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 14(1), 3892. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, H., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A radical reaction‐based approach to hindered α‐hydrazines with Cu‐catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Veranova. (2023). A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 183-187. [Link]

  • Lee, Y., & Lee, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(22), 7578. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Advances, 5(128), 105541-105548. [Link]

  • Chemistry Steps. (2024). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Reiter, L., et al. (1987). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Journal of the Serbian Chemical Society, 52(11), 629-635. [Link]

  • Theodorou, A., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link]

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  • Kim, H., & Lee, D. (2018). Evaluation of 3,3′-Triazolyl Biisoquinoline N,N′-Dioxide Catalysts for Asymmetric Hydrosilylation of Hydrazones with Trichlorosilane. Molecules, 23(10), 2445. [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Target Engagement of CAS 959658-43-6 (GSK3368715) with Surface Plasmon Resonance

This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for validating the target engagement of the small molecule inhibitor CAS 959658-43-6, a known inhibitor of Protein Arginine Methylt...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for validating the target engagement of the small molecule inhibitor CAS 959658-43-6, a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). We will explore the technical underpinnings of SPR, provide a detailed experimental protocol, and compare its performance against alternative biophysical and cellular methods. This analysis is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize small molecule-protein interactions.

The Imperative of Target Engagement in Drug Discovery

Confirming that a therapeutic candidate physically interacts with its intended biological target is a cornerstone of modern drug discovery. This validation, known as target engagement, is critical for establishing a clear mechanism of action, interpreting efficacy data, and de-risking progression into more complex biological systems and clinical trials. A lack of definitive target engagement can lead to misinterpretation of phenotypic data, wasted resources, and late-stage failures.

The compound of interest, CAS 959658-43-6 (also known as GSK3368715), is a potent and selective inhibitor of Type I Protein Arginine Methyltransferases, with a high affinity for PRMT1.[1] PRMT1 is a key enzyme that catalyzes the methylation of arginine residues on proteins, influencing critical cellular processes like gene transcription and DNA repair.[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1] Therefore, robustly validating the direct binding of CAS 959658-43-6 to PRMT1 is a foundational step in its development.

Gold Standard Validation: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that has become a gold standard for characterizing biomolecular interactions.[2] It provides information-rich data, allowing for the precise determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).[2][3]

The Causality Behind the SPR Experiment

The core principle of SPR involves immobilizing one binding partner (the "ligand," in this case, the PRMT1 protein) onto a sensor chip surface and flowing the other partner (the "analyte," CAS 959658-43-6) over it in a continuous stream.[3][4] A binding event causes a change in mass at the sensor surface, which in turn alters the local refractive index.[4][5] This change is detected by an optical system and plotted as a "sensorgram"—a real-time graph of binding response versus time.[2][3]

The power of this approach lies in its ability to dissect the interaction into its component parts:

  • Association Rate (k_a): How quickly the analyte binds to the immobilized ligand.

  • Dissociation Rate (k_d): How quickly the analyte-ligand complex falls apart.

  • Equilibrium Dissociation Constant (K_D): The ratio of k_d to k_a (k_d/k_a), which represents the affinity of the interaction. A lower K_D value signifies a stronger binding interaction.

This kinetic information is often more predictive of a drug's in vivo efficacy and duration of action than affinity alone.[3]

Experimental Workflow: SPR for CAS 959658-43-6 and PRMT1

The following diagram and protocol outline a robust workflow for validating and characterizing the interaction between CAS 959658-43-6 and PRMT1.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Immobilization cluster_assay Phase 3: Interaction Analysis cluster_analysis Phase 4: Data Analysis P1 Recombinant PRMT1 (>95% Purity) I3 Immobilize PRMT1 (via Amine Coupling) P1->I3 P2 CAS 959658-43-6 (Analyte Stock in DMSO) A1 Prepare Analyte Series (Dilute CAS 959658-43-6 in Running Buffer) P2->A1 P3 SPR Running Buffer (e.g., HBS-EP+) I1 Select CM5 Sensor Chip P3->I1 I2 Activate Surface (NHS/EDC Injection) I1->I2 I2->I3 I4 Block Surface (Ethanolamine) I3->I4 A2 Inject Analyte Series (Association Phase) I4->A2 A1->A2 A3 Buffer Flow (Dissociation Phase) A2->A3 A4 Regeneration (e.g., Glycine-HCl) A3->A4 D1 Reference Subtraction A3->D1 A4->A2 Next Cycle D2 Fit Data to Model (e.g., 1:1 Langmuir) D1->D2 D3 Determine ka, kd, KD D2->D3

Caption: A typical Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol for SPR Analysis

Objective: To determine the binding kinetics and affinity of CAS 959658-43-6 for immobilized recombinant human PRMT1.

Materials:

  • Instrument: A Biacore system (e.g., Biacore T200) or similar SPR instrument.[6]

  • Sensor Chip: CM5 sensor chip (for covalent amine coupling).[7]

  • Reagents:

    • Amine Coupling Kit (containing NHS, EDC, and ethanolamine).[6]

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.[6]

    • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other as determined by scouting).

    • Ligand: Recombinant human PRMT1, >95% purity.

    • Analyte: CAS 959658-43-6, high purity powder.

    • High-quality, anhydrous DMSO.

Methodology:

  • System Preparation:

    • Prime the instrument with fresh, filtered, and degassed running buffer to ensure a stable baseline.[6]

  • Ligand Immobilization (PRMT1):

    • Causality: The goal is to create a stable, active surface of PRMT1. Amine coupling is a robust and common method that creates a covalent bond between the protein's primary amines and the carboxylated sensor surface.[7]

    • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface of both the active and reference flow cells.

    • Immobilization: Prepare PRMT1 at 20 µg/mL in 10 mM Sodium Acetate, pH 5.0. Inject over the active flow cell until the desired immobilization level is reached (e.g., 5000-8000 Response Units, RU). The reference flow cell remains un-liganded to serve as a control for bulk refractive index changes and non-specific binding.

    • Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes over both flow cells to deactivate any remaining active esters and block unreacted sites.

  • Analyte Preparation (CAS 959658-43-6):

    • Causality: Accurate concentration determination is crucial for kinetic analysis. A serial dilution from a high-concentration DMSO stock minimizes pipetting errors and ensures consistency. The final DMSO concentration should be kept low and constant across all samples (e.g., ≤1%) to avoid solvent effects.[8]

    • Prepare a 10 mM stock solution of CAS 959658-43-6 in 100% DMSO.

    • Perform a serial dilution in running buffer to create a concentration series (e.g., 10 µM, 3.33 µM, 1.11 µM, 0.37 µM, 0.12 µM, and a buffer-only blank).[6] Ensure the final DMSO concentration is matched in all samples, including the blank.

  • Interaction Analysis:

    • Causality: This multi-cycle kinetics approach allows for the measurement of association and dissociation at various analyte concentrations, which is necessary for accurately fitting the data to a binding model.

    • Set the flow rate to 30 µL/min.

    • Inject the lowest concentration of CAS 959658-43-6 over both flow cells for a set time (e.g., 120 seconds) to monitor the association phase.

    • Switch to flowing only running buffer for an extended period (e.g., 300 seconds) to monitor the dissociation phase.

    • Inject the regeneration solution (e.g., 30-second pulse of 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat this injection cycle for each concentration in the series, from lowest to highest.

  • Data Analysis:

    • Reference Subtraction: For each cycle, subtract the signal from the reference flow cell from the active flow cell signal to correct for non-specific binding and bulk effects.

    • Blank Subtraction: Subtract the signal from the buffer-only injection from all analyte injections.

    • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model is common for small molecule-protein interactions) using the instrument's analysis software. This will yield the k_a, k_d, and K_D values.[8]

Comparative Analysis: Alternative Target Engagement Methodologies

While SPR is a powerful biochemical technique, validating target engagement in a more physiologically relevant context is often a crucial next step. Here, we compare SPR with two leading alternative methods: Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses drug-target interaction within intact cells or cell lysates.[1][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation than the unbound protein.[9][10]

CETSA_Workflow cluster_treatment Phase 1: Cell Treatment cluster_heating Phase 2: Heat Challenge cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result Interpretation T1 Culture Cells (e.g., MCF-7) T2 Treat cells with CAS 959658-43-6 or DMSO (Control) T1->T2 H1 Aliquot cell suspension T2->H1 H2 Heat aliquots at a range of temperatures H1->H2 H3 Cool to room temp H2->H3 A1 Lyse cells H3->A1 A2 Separate soluble from aggregated proteins (Centrifugation) A1->A2 A3 Quantify soluble PRMT1 (Western Blot or MS) A2->A3 R1 Plot % soluble PRMT1 vs. Temperature A3->R1 R2 Observe thermal shift in drug-treated samples R1->R2

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

In a CETSA experiment, a shift in the melting curve to a higher temperature for the drug-treated sample compared to the control indicates that the compound has entered the cell and engaged with the target protein, PRMT1.[10]

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein interactions or target engagement in live cells.[11][12] It relies on the non-radiative energy transfer between a bioluminescent donor (e.g., NanoLuc® Luciferase) and a fluorescent acceptor when they are within ~10 nm of each other.[13][14] For target engagement, a competitive assay is often designed where a fluorescently labeled tracer compound binds to the target protein, which is fused to the luciferase donor. When an unlabeled test compound (like CAS 959658-43-6) is introduced, it competes with the tracer for binding. This displacement increases the distance between the donor and acceptor, leading to a decrease in the BRET signal.

Head-to-Head Technology Comparison

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)
Assay Principle Change in refractive index due to mass change on a sensor surface.[4]Ligand-induced thermal stabilization of the target protein.[9]Non-radiative energy transfer between a donor and acceptor in close proximity.[14]
Assay Context Biochemical (in vitro)Cellular (in situ) or Lysate (in vitro)Live Cells (in vivo)
Key Outputs Kinetics (k_a, k_d) , Affinity (K_D) , Specificity, Stoichiometry.[3]Target engagement confirmation (thermal shift), relative target occupancy.[10]Target engagement confirmation, relative affinity (IC50).
Labeling Label-free.[5]Label-free.[15]Requires genetic fusion of luciferase to the target and a fluorescent tracer compound.
Throughput Medium to HighLow to Medium (Western Blot), High (MS-based)High
Sample Needs Purified protein (>90%) and small molecule.[7]Cell lines expressing the target protein.Genetically modified cell line expressing the fusion protein.
Pros - Provides detailed kinetic information (on/off rates).[3]- High sensitivity, low sample consumption.[16]- Real-time data.[2]- Confirms engagement in a physiological context (intact cells).[1]- No need for protein purification or modification.- Can be adapted for proteome-wide profiling (CETSA-MS).[10]- Homogeneous (no-wash) assay format.- Monitors engagement in live cells in real-time.[11]- High sensitivity and signal-to-background ratio.[14]
Cons - Requires purified, active protein.- Potential for protein immobilization to affect activity.- Does not measure cell permeability or intracellular engagement.- Indirect measurement of binding.- Does not provide kinetic data (k_a, k_d).- Can be challenging for membrane proteins and highly stable proteins.[10][15]- Requires genetic engineering of the target protein.- Development of a suitable fluorescent tracer can be challenging.- Potential for steric hindrance from the fusion tags.

Conclusion: An Orthogonal Approach for Complete Validation

For the comprehensive validation of target engagement for CAS 959658-43-6, no single technique tells the whole story. The most robust strategy involves an orthogonal approach that leverages the strengths of each method:

  • Primary Validation and Kinetic Characterization with SPR: Begin with SPR to confirm direct binding to purified PRMT1. This provides the fundamental, high-resolution kinetic and affinity data (k_a, k_d, K_D) that defines the biochemical interaction. This data is invaluable for structure-activity relationship (SAR) studies and lead optimization.

  • In-Cell Confirmation with CETSA: Following biochemical validation, use CETSA to confirm that CAS 959658-43-6 can permeate the cell membrane and engage with PRMT1 in its native cellular environment. A positive thermal shift provides crucial evidence of target engagement in a more physiologically relevant context, bridging the gap between biochemical activity and cellular effect.

By combining the quantitative power of SPR with the cellular relevance of CETSA, researchers can build a comprehensive and compelling data package to confidently validate the target engagement of CAS 959658-43-6, significantly strengthening the rationale for its continued development as a therapeutic agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • GE Healthcare. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • ResearchGate. (n.d.). The principle of bioluminescence resonance energy transfer (BRET) for....
  • PMC. (n.d.). Bioluminescence Resonance Energy Transfer (BRET)-mediated Protein Release from Self-Illuminating Photoresponsive Biomaterials.
  • MDPI. (2019, February 1). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology.
  • News-Medical.Net. (2023, July 20). Bioluminescence Resonance Energy Transfer (BRET).
  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
  • ResearchGate. (n.d.). Surface Plasmon Resonance Experiments for Target Validation....
  • Aptamers. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • PubMed. (2014, January 15). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques.
  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Bio-protocol. (2014, September 20). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR).
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.

Sources

Comparative

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic Acid: A Critical Hydrazine-Based Building Block in Peptidomimetic Drug Design

Executive Summary The development of small-molecule alpha-helix and beta-turn mimetics is a cornerstone of modern drug discovery, particularly for targeting challenging protein-protein interactions (PPIs). Among the spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The development of small-molecule alpha-helix and beta-turn mimetics is a cornerstone of modern drug discovery, particularly for targeting challenging protein-protein interactions (PPIs). Among the specialized building blocks driving this field, 2-(2-(benzylcarbamoyl)-1-methylhydrazinyl)acetic acid (BMHAA, CAS 959658-43-6)[1] stands out as a highly privileged scaffold intermediate. Unlike traditional amino acids, this hydrazine derivative provides the precise dihedral constraints required to construct complex bicyclic pyrazino[2,1-c][1,2,4]triazine systems[2]. These scaffolds form the structural basis for first-in-class CBP/β-catenin inhibitors, such as PRI-724 (Foscenvivint) and ICG-001[3].

Mechanistic Causality: The Structural Logic of BMHAA

To understand why BMHAA is chosen over standard peptide constraints, one must analyze its trifunctional anatomy and the causality behind its design:

  • The Acetic Acid Moiety : Acts as the primary anchor for standard solid-phase or solution-phase amide coupling, allowing the building block to be seamlessly integrated into a growing peptide chain[4].

  • The 1-Methylhydrazine Core : The inclusion of the hydrazine nitrogen fundamentally alters the hydrogen-bonding network and the ϕ and ψ dihedral angles of the resulting backbone. This pre-organizes the molecule into a turn-like conformation, serving as a geometric prerequisite for subsequent cyclization[5].

  • The Benzylcarbamoyl Group : This is not merely a protecting group; it is a meticulously designed pharmacophore. In the context of CBP/β-catenin inhibitors, the benzyl ring mimics the hydrophobic side chain of an aromatic amino acid (such as phenylalanine or tyrosine) at the i or i+3/i+4 position of an alpha-helix, driving deep insertion into the hydrophobic binding pocket of the CREB-binding protein (CBP)[6].

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction Destruction Complex (Inhibited) Frizzled->Destruction Inhibits BetaCat Stabilized β-Catenin Destruction->BetaCat Allows accumulation CBP CBP Co-activator BetaCat->CBP Binds Transcription Target Gene Transcription CBP->Transcription Activates PRI724 BMHAA-derived Inhibitor (PRI-724) PRI724->CBP Blocks β-Cat binding

Wnt/β-catenin signaling pathway and targeted disruption of the CBP/β-catenin complex by PRI-724.

Comparative Analysis: BMHAA vs. Alternative Helix/Turn Mimetics

When designing PPI inhibitors, medicinal chemists typically evaluate several conformational restriction strategies.

  • Hydrocarbon Stapling : Utilizes ruthenium-catalyzed ring-closing metathesis to create an all-hydrocarbon crosslink between unnatural amino acids[7]. While excellent for stabilizing helices, stapled peptides often suffer from poor oral bioavailability and complex synthetic scaling.

  • Simple Acyl Hydrazones : Frequently used to restrict backbone flexibility, acyl hydrazones are synthetically accessible but are highly susceptible to hydrolysis in vivo and frequently flag as Pan-Assay Interference Compounds (PAINS)[8].

  • BMHAA-Derived Bicyclic Scaffolds : By converting the flexible hydrazine into a rigid pyrazino[2,1-c][1,2,4]triazine core, BMHAA neutralizes the PAINS liability of simple hydrazones while achieving small-molecule-like cell permeability and extreme proteolytic stability[9].

Quantitative Comparison of Peptidomimetic Scaffolds
FeatureBMHAA-Derived Bicyclic ScaffoldsHydrocarbon Stapled PeptidesSimple Acyl Hydrazones
Primary Structural Motif Pyrazino[2,1-c][1,2,4]triazine coreAll-hydrocarbon macrocycle-C(=O)-NH-N=C- bridge
Conformational Rigidity Very High (Bicyclic constraint)High (Macrocyclic constraint)Low (Highly flexible)
Proteolytic Stability Excellent (Non-peptide backbone)Good (Steric shielding)Poor (Hydrolysis-prone)
Cell Permeability High (Small molecule properties)Variable (Sequence-dependent)Moderate
PAINS Liability LowLowHigh (Pan-assay interference)
Self-Validating Experimental Workflow: Synthesis of the Bicyclic Scaffold

The conversion of BMHAA into a bioactive alpha-helix mimetic relies on a highly efficient, tandem deprotection-cyclization sequence[5]. The following protocol outlines the synthesis of the PRI-724 precursor core, engineered to be a self-validating system through intermediate tracking.

Step 1: Amide Coupling

  • Reagents : Dissolve BMHAA (1.0 eq) and the target amino acid-acetal derivative (e.g., INT A, 1.05 eq) in anhydrous DMF.

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. The choice of HATU over EDC/HOBt minimizes epimerization of the chiral centers[4].

  • Reaction : Stir at room temperature for 4 hours.

  • Validation : Monitor via LC-MS. The reaction is complete when the unreacted BMHAA mass peak disappears, yielding the acyclic hydrazide intermediate.

Step 2: Acetal Deprotection and Intramolecular Cyclization

  • Reagents : Dissolve the purified acyclic intermediate in a mixture of Formic Acid/Water (9:1 v/v).

  • Mechanism : The acidic environment serves a dual purpose. First, it hydrolyzes the diethyl acetal to a highly reactive aldehyde. Second, it catalyzes the nucleophilic attack of the hydrazine nitrogen onto the newly formed aldehyde, driving the intramolecular ring closure[10].

  • Reaction : Stir at room temperature for 12-24 hours.

  • Validation : Perform 1H-NMR on the crude mixture. The disappearance of the acetal proton signals (~4.5 ppm) and the absence of an aldehyde peak (~9.5 ppm), coupled with the emergence of the rigid bicyclic scaffold signals, confirms successful cyclization.

Step 3: Purification

  • Purify the crude product via reverse-phase preparative HPLC to isolate the pure pyrazino[2,1-c][1,2,4]triazine core[10].

Synthesis BMHAA BMHAA (Hydrazine Building Block) Coupling Amide Coupling (HATU, DIPEA, DMF) BMHAA->Coupling Amine Amino Acid-Acetal Derivative (e.g., INT A) Amine->Coupling Intermediate Acyclic Hydrazide Intermediate Coupling->Intermediate LC-MS Validated Deprotection Acetal Deprotection (Formic Acid / H2O) Intermediate->Deprotection Aldehyde Reactive Aldehyde (Transient) Deprotection->Aldehyde Cyclization Intramolecular Cyclization (Spontaneous) Aldehyde->Cyclization Scaffold Pyrazino[2,1-c][1,2,4]triazine Bicyclic Scaffold Cyclization->Scaffold NMR Validated

Step-by-step synthetic workflow for generating the bicyclic pyrazino-triazine scaffold from BMHAA.

References
  • CymitQuimica. "CAS: 959658-43-6 | 2-(2-(BENZYLCARBAMOYL)-1-METHYLHYDRAZINYL)ACETIC ACID."[1] URL:

  • Google Patents. "WO2009148192A1 - Alpha helix mimetics and methods relating thereto."[4] URL:

  • New Drug Approvals. "eisai | New Drug Approvals: (August 24 2015)."[5] URL:

  • New Drug Approvals. "PRI-724, ICG 001, What is correct structure?"[3] URL:

  • PubChem - NIH. "Pri-724 | C33H35N6O7P | CID 71509318."[6] URL:

  • ACS Publications. "Macrocyclic Control in Helix Mimetics | Chemical Reviews."[7] URL:

  • Wikipedia. "Foscenvivint."[2] URL:

  • ResearchGate. "Discovery of Selective Small-Molecule Inhibitors for the β-Catenin/T-Cell Factor Protein-Protein Interaction Through the Optimization of the Acyl Hydrazone Moiety."[8] URL:

  • New Drug Approvals. "March 2015 – Page 2." URL:

  • Google Patents. "WO2006101858A1 - Alpha-helix mimetics and methods relating to the treatment of fibrosis."[9] URL:

  • New Drug Approvals. "pri 724."[10] URL:

Sources

Validation

Benchmarking CAS 959658-43-6 Efficacy Against Standard Anti-Fibrotic Agents: A Comprehensive Experimental Guide

Executive Summary & Mechanistic Rationale The development of disease-modifying therapies for fibrotic disorders—such as Idiopathic Pulmonary Fibrosis (IPF) and renal tubulointerstitial fibrosis—remains one of the most si...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for fibrotic disorders—such as Idiopathic Pulmonary Fibrosis (IPF) and renal tubulointerstitial fibrosis—remains one of the most significant challenges in modern pharmacology. While standard-of-care agents like Pirfenidone and Nintedanib successfully slow disease progression, they generally fail to reverse established extracellular matrix (ECM) deposition[1].

CAS 959658-43-6 (chemically identified as 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid) represents a critical alpha-helix mimetic scaffold used in the synthesis of selective Wnt/β-catenin modulators (e.g., ICG-001 and PRI-724 analogs)[2]. Unlike standard kinase inhibitors or pleiotropic modulators, derivatives of CAS 959658-43-6 exert their anti-fibrotic effects by directly disrupting the protein-protein interaction between stabilized β-catenin and the CREB-binding protein (CBP) co-activator[3]. This targeted epigenetic blockade downregulates pro-fibrotic Wnt target genes (such as Col1a1 and Acta2) and forces the symmetric differentiation of fibrotic progenitor cells, offering the potential not just to halt, but to reverse established fibrosis[2].

Pathways cluster_Wnt Wnt/β-Catenin Pathway cluster_Standard Standard Pathways Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD BetaCat β-Catenin (Stabilized) FZD->BetaCat CBP CBP Co-activator BetaCat->CBP Binds Transcription Pro-fibrotic Transcription (Col1a1, α-SMA) CBP->Transcription CAS CAS 959658-43-6 (CBP Inhibitor) CAS->CBP Blocks RTK RTKs (VEGFR/FGFR) KinaseCascade Kinase Cascades (ERK/Akt/Smad) RTK->KinaseCascade Nintedanib Nintedanib Nintedanib->RTK Inhibits TGFb TGF-β Receptor TGFb->KinaseCascade Pirfenidone Pirfenidone Pirfenidone->TGFb Modulates KinaseCascade->Transcription

Caption: Mechanism of action: CAS 959658-43-6 vs. standard anti-fibrotic agents.

Quantitative Benchmarking Data

To objectively evaluate the efficacy of CAS 959658-43-6 derivatives against standard-of-care agents, we synthesize the expected pharmacodynamic profiles based on established Wnt/β-catenin/CBP inhibition models[2][3] and standard IPF clinical/preclinical data[1].

ParameterPirfenidoneNintedanibCAS 959658-43-6 (CBP/β-catenin Antagonist)
Primary Target TGF-β / TNF-α modulationVEGFR, FGFR, PDGFR (RTKs)CBP/β-catenin interaction
Mechanism of Action Pleiotropic anti-inflammatoryTyrosine kinase inhibitionTranscriptional/Epigenetic blockade
In Vitro Efficacy (α-SMA) Moderate reductionHigh reductionVery High (reverses established activation)
In Vivo Paradigm Slows disease progressionSlows disease progressionPromotes active fibrosis resolution
Cellular Target State Broad fibroblast suppressionBroad fibroblast suppressionForces symmetric differentiation of fibrotic progenitors

Experimental Protocols: Self-Validating Systems

To rigorously benchmark CAS 959658-43-6 against Pirfenidone and Nintedanib, researchers must employ self-validating experimental designs. This requires utilizing primary cells (which retain physiological epigenetic landscapes) and therapeutic in vivo dosing regimens (to prove reversal rather than mere prevention).

Protocol A: In Vitro Myofibroblast Reversal Assay

Causality: Immortalized fibroblast lines lose their primary fibrotic response pathways. Primary Human Lung Fibroblasts (HLFs) must be used to accurately measure TGF-β1-induced myofibroblast differentiation and subsequent reversal.

  • Cell Culture & Starvation: Seed primary HLFs in 6-well plates at 2×105 cells/well. Once 70% confluent, serum-starve the cells in 0.1% FBS for 24 hours to synchronize the cell cycle and establish a low-activation baseline.

  • Fibrotic Induction: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 48 hours to establish robust myofibroblast differentiation (validated by morphological changes and α-SMA stress fiber formation).

  • Therapeutic Intervention: Wash cells and apply fresh media containing:

    • Control: Vehicle (0.1% DMSO)

    • Benchmark 1: Pirfenidone (1 mM)

    • Benchmark 2: Nintedanib (1 µM)

    • Test Compound: CAS 959658-43-6 derivative (e.g., 5 µM)

  • Readout (Self-Validation): After 48 hours of treatment, lyse cells for Western Blot and qPCR.

    • Validation Check: The Vehicle + TGF-β1 group must show >5-fold upregulation of α-SMA and Collagen I compared to the untreated control to validate the assay window. Efficacy is measured by the percentage reduction of these markers back to baseline.

Protocol B: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Causality: The bleomycin model is the gold standard for IPF. However, many studies dose compounds from Day 0 to Day 14 (the inflammatory phase). To prove true anti-fibrotic efficacy and benchmark against standard agents, dosing must occur from Day 14 to Day 28 (the established fibrotic phase).

  • Induction (Day 0): Administer a single intratracheal instillation of Bleomycin sulfate (1.5 U/kg) to 8-week-old C57BL/6 mice.

  • Fibrosis Establishment (Days 1-14): Allow fibrosis to establish. A satellite group of mice should be sacrificed at Day 14 to confirm baseline fibrosis via histology.

  • Therapeutic Dosing (Days 14-28): Randomize mice into four groups and dose daily:

    • Vehicle (Oral gavage)

    • Pirfenidone (100 mg/kg, Oral gavage)

    • Nintedanib (50 mg/kg, Oral gavage)

    • CAS 959658-43-6 derivative (e.g., 20 mg/kg, Intraperitoneal or Subcutaneous)

  • Endpoint Analysis (Day 28):

    • Functional: Measure Forced Vital Capacity (FVC) using a flexiVent system.

    • Biochemical: Quantify total lung collagen using a Hydroxyproline assay.

    • Histological: Perform Masson's Trichrome staining and blindly score using the modified Ashcroft scale.

Workflow Day0 Day 0: Bleomycin Instillation Day14 Day 14: Fibrosis Established Day0->Day14 Day14_28 Days 14-28: Therapeutic Intervention Day14->Day14_28 Day28 Day 28: Endpoint Analysis Day14_28->Day28 Readouts Readouts: - Ashcroft Score - Hydroxyproline - FVC Day28->Readouts Groups Groups: 1. Vehicle 2. Nintedanib 3. Pirfenidone 4. CAS 959658-43-6 Groups->Day14_28

Caption: In vivo therapeutic workflow for bleomycin-induced pulmonary fibrosis model.

References

  • [1] Pirfenidone and Nintedanib in Pulmonary Fibrosis: Lights and Shadows - PMC. National Institutes of Health (NIH). Available at:

  • [2] Selective inhibitor of Wnt/β-catenin/CBP signaling ameliorates hepatitis C virus-induced liver fibrosis in mouse model - PMC. National Institutes of Health (NIH). Available at:

  • [3] Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis - PMC. National Institutes of Health (NIH). Available at:

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Containment of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Target Audience: Researchers, Application Scientists, and EH&S Professionals in Drug Discovery. Operational Context & Mechanistic Hazards 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is a highly specialized phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and EH&S Professionals in Drug Discovery.

Operational Context & Mechanistic Hazards

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is a highly specialized pharmaceutical intermediate utilized in the synthesis of alpha-helix mimetics, specifically targeting the TCF4/β-catenin complex within the Wnt signal transduction cascade 1[1].

Due to its substituted methylhydrazine core, this compound inherits a stringent hazard profile. Hydrazine derivatives are potent reducing agents, known skin sensitizers, and suspected carcinogens that can induce severe central nervous system, hepatic, and renal toxicity upon exposure 2[2]. Proper disposal is not merely a regulatory formality; it is a critical requirement to prevent the generation of reactive nitrogen species and environmental contamination.

Quantitative Data & Hazard Profile

Before initiating any disposal protocol, personnel must familiarize themselves with the compound's physical and hazardous properties.

PropertyValueSource
Chemical Name 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid3[3]
CAS Number 959658-43-63[3]
Molecular Formula C₁₁H₁₅N₃O₃4[4]
Molecular Weight 237.26 g/mol 4[4]
Primary Hazards Toxic (Oral/Inhalation), Skin Sensitizer, Aquatic Toxicity5[5]
Incompatibilities Strong oxidizers, heavy metals (catalysts), porous combustibles6[6]

The Causality of Disposal: Why Chemical Quenching is Prohibited

A common and dangerous misconception in laboratory waste management is that all hydrazine species can be safely neutralized in-house using dilute oxidizers like sodium hypochlorite (bleach). While this is a standard industrial practice for simple aqueous hydrazine 6[6], applying this logic to complex, heavily substituted hydrazines is operationally hazardous.

The Mechanistic Reality: Oxidizing 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid can trigger uncontrolled side reactions, potentially yielding highly mutagenic nitrosamines or thermodynamically unstable diazo intermediates. Furthermore, transition metals (e.g., iron rust, copper) can catalyze the violent decomposition of the hydrazine moiety 6[6]. Therefore, in-house chemical quenching is strictly prohibited. The only self-validating, structurally definitive method for disposal is high-temperature incineration at an EPA-certified (or local equivalent) facility.

Step-by-Step Disposal Methodologies

To ensure absolute safety, every protocol described below operates as a self-validating system —meaning the procedure inherently contains checks to confirm it was executed correctly without relying on assumptions.

Protocol A: Solid Waste Segregation

Applies to pure powder, contaminated weighing paper, spatulas, and PPE.

  • Primary Containment: Transfer all solid waste into a chemically compatible, wide-mouth HDPE (High-Density Polyethylene) container inside a certified chemical fume hood.

  • Secondary Containment: Place the sealed primary container into a secondary sealable plastic bag. This prevents the aerosolization of toxic dust if the primary container is compromised 5[5].

  • Labeling & Storage: Label as "Hazardous Waste: Toxic Substituted Hydrazine (CAS 959658-43-6)". Store in a designated satellite accumulation area strictly isolated from strong acids and oxidizers.

  • Self-Validation Check: Weigh the final sealed waste bag and compare it against the theoretical mass balance of the consumed reagent. A matching mass balance ensures no fugitive dust remains unaccounted for in the workspace.

Protocol B: Liquid Waste Management

Applies to reaction mother liquors and solvent rinses (e.g., DMF, DMSO).

  • Collection: Collect liquid waste in a compatible, heavy-walled glass or HDPE carboy.

  • Venting: Because hydrazine derivatives can slowly decompose to generate nitrogen gas, containers must utilize vented caps. Completely sealed containers without pressure relief are at risk of violent rupture 7[7].

  • Segregation: Never mix this waste stream with halogenated solvents or heavy metal waste, as reactive nitrogen species can undergo unexpected substitution or catalytic decomposition.

  • Self-Validation Check: Monitor the primary container for 24 hours in a fume hood for any signs of bulging or pressure accumulation before transferring it to the main chemical storage room 7[7].

Protocol C: Spill Response & Decontamination

Applies to accidental benchtop or floor spills.

  • Isolation: Evacuate the immediate area, ensure the fume hood is operating at maximum exhaust, and remove all ignition sources .

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite or dry sand 5[5]. CRITICAL: Do not use combustible materials like paper towels. Hydrazine derivatives can spontaneously ignite upon contact with porous combustible materials 2[2].

  • Collection: Gently sweep the absorbed mixture using a non-sparking tool and place it into a designated solid hazardous waste container. Wipe the area with isopropanol.

  • Self-Validation Check: Utilize a gas-phase ammonia/hydrazine detector tube over the spill zone. The absence of readings above the 3-9 mg/m³ perception threshold confirms the elimination of volatile reactive residues 2[2].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(2-(Benzylcarbamoyl)-1- methylhydrazinyl)acetic acid Type Determine Waste State Start->Type Solid Solid Powder / Contaminated Consumables Type->Solid Liquid Liquid Solutions (e.g., DMF/DMSO) Type->Liquid Spill Accidental Spill Type->Spill SolidPack Double-bag in sealable plastic Solid->SolidPack LiquidPack Collect in vented HDPE/Glass carboy Liquid->LiquidPack SpillClean Absorb with inert material (Vermiculite/Sand) Spill->SpillClean Segregate Segregate from Oxidizers & Strong Acids SolidPack->Segregate LiquidPack->Segregate SpillClean->Segregate Incinerate High-Temperature Incineration (EPA-certified facility) Segregate->Incinerate

Workflow for the segregation and disposal of substituted hydrazine derivatives.

References

  • CymitQuimica. "2-(2-(BENZYLCARBAMOYL)-1-METHYLHYDRAZINYL)ACETIC ACID".
  • ChemicalBook. "2-(2-(benzylcarbaMoyl)-1-Methylhydrazinyl)acetic acid".
  • Google Patents.
  • Benchchem. "Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-".
  • INCHEM. "Hydrazine (EHC 68, 1987)".
  • Santa Cruz Biotechnology.
  • DTIC. "Safety and Handling of Hydrazine".
  • s d fine-chem limited.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
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2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
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